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molecular formula C10H12O3 B1300968 4-Hydroxy-3-propoxybenzaldehyde CAS No. 110943-74-3

4-Hydroxy-3-propoxybenzaldehyde

Cat. No. B1300968
M. Wt: 180.2 g/mol
InChI Key: CBKYEFKMNADVGO-UHFFFAOYSA-N
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Patent
US06632909B2

Procedure details

A mixture of 1.26 g (4.74 mmol) of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-propoxyphenol, 20 ml of toluene and 20 ml of formic acid was vigorously stirred for 2 hours at room temperature. Thereafter, the reaction mixture was partitioned between toluene and water and the organic phase was washed several times with water, dried over magnesium sulfate, filtered and evaporated down. Crystallization of the residue from a mixture of 10 ml of diethyl ether and 20 ml of hexane gave 0.78 mg of 4-hydroxy-3-propoxybenzaldehyde.
Name
4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-propoxyphenol
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)CO[CH:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([O:15][CH2:16][CH2:17][CH3:18])[CH:9]=2)[O:4]C1.C1(C)C=CC=CC=1>C(O)=O>[OH:14][C:11]1[CH:12]=[CH:13][C:8]([CH:5]=[O:4])=[CH:9][C:10]=1[O:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-propoxyphenol
Quantity
1.26 g
Type
reactant
Smiles
CC1(COC(OC1)C1=CC(=C(C=C1)O)OCCC)C
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture was partitioned between toluene and water
WASH
Type
WASH
Details
the organic phase was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue
ADDITION
Type
ADDITION
Details
from a mixture of 10 ml of diethyl ether and 20 ml of hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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